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molecular formula C9H9N3S B1595594 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 38942-51-7

4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1595594
M. Wt: 191.26 g/mol
InChI Key: XGLHJEZLNGXEAZ-UHFFFAOYSA-N
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Patent
US05260450

Procedure details

To a stirred solution of 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (5.0 g, 2.6×10-2 mole) and 1 molar aqueous NaOH (59 ml, 5.9×10-2 mole) was added a solution of methyl iodide (2.6 ml, 4.2×10-2 mole) and ethanol (13 ml). The reaction was stirred for 3 hours and it was then placed in the refrigerator. After standing in the refrigerator overnight, the precipitate was collected by filtration. Crystallization from isopropanol afforded colorless needles, Mp 134°-135° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:5][NH:4][C:3]1=[S:13].[OH-].[Na+].[CH3:16]I>C(O)C>[CH3:1][N:2]1[C:3]([S:13][CH3:16])=[N:4][N:5]=[C:6]1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN1C(NN=C1C1=CC=CC=C1)=S
Name
Quantity
59 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.6 mL
Type
reactant
Smiles
CI
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After standing in the refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
Crystallization from isopropanol afforded colorless needles, Mp 134°-135° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1C(=NN=C1SC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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